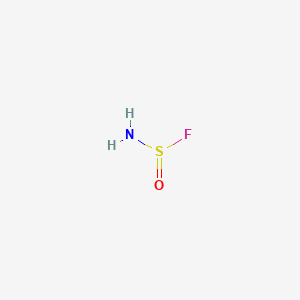

Sulfuramidous fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84110-52-1 |

|---|---|

Molecular Formula |

FH2NOS |

Molecular Weight |

83.09 g/mol |

InChI |

InChI=1S/FH2NOS/c1-4(2)3/h2H2 |

InChI Key |

NBCPSNBXKJTVOE-UHFFFAOYSA-N |

Canonical SMILES |

NS(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thiazyl Fluoride: Chemical Properties and Reactivity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "sulfuramidous fluoride" is not a standard chemical name. Based on chemical nomenclature principles, this guide focuses on thiazyl fluoride (NSF) , a compound of sulfur, nitrogen, and fluorine, which is the most plausible interpretation of the user's request. For comparative purposes and relevance to current research trends, information on the related compound, thiazyl trifluoride (NSF₃), is also included.

Introduction

Thiazyl fluoride, with the chemical formula NSF, is a colorless, pungent gas at room temperature.[1] It condenses into a pale yellow liquid at 0.4 °C and solidifies at -89 °C.[1][2] This compound is a significant precursor in the synthesis of other sulfur-nitrogen-fluorine compounds and is noted for its high reactivity and extreme hygroscopicity.[1][2] In contrast, the related thiazyl trifluoride (NSF₃) is a much more stable, colorless gas with a tetrahedral geometry around the sulfur atom, featuring what is considered a sulfur-nitrogen triple bond.[3] The stability and reactivity of NSF₃ have recently brought it to the forefront of "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which are of high interest in drug discovery and chemical biology.[4][5][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to thiazyl fluoride, with relevant comparisons to thiazyl trifluoride.

Physical and Chemical Properties

Thiazyl fluoride is a volatile and highly reactive molecule. Its physical and spectroscopic properties are summarized in the tables below.

Physical Properties of Thiazyl Fluoride (NSF) and Thiazyl Trifluoride (NSF₃)

| Property | Thiazyl Fluoride (NSF) | Thiazyl Trifluoride (NSF₃) |

| CAS Number | 18820-63-8[1] | 15930-75-3[3] |

| Molecular Formula | NSF[1] | NSF₃[3] |

| Molar Mass | 65.07 g·mol⁻¹[1] | 103.06 g·mol⁻¹[3] |

| Appearance | Colorless gas[1] | Colorless gas[3] |

| Melting Point | -89 °C[1] | -72.6 °C[3] |

| Boiling Point | 0.4 °C[1] | -27.1 °C[3] |

| Dipole Moment | 1.91 D[7] | 1.11 D (for SO₂F₂)[7] |

Spectroscopic and Structural Data for Thiazyl Fluoride (NSF)

| Data Type | Value |

| IR Spectroscopy (gas phase) | ν(N-S): 1515 cm⁻¹, ν(S-F): 815 cm⁻¹, ν(N-F): 945 cm⁻¹ (tentative)[8] |

| Ionization Energy | 11.49 ± 0.02 eV[9] |

| S-N Bond Length | 1.411(6) Å and 1.403(6) Å (in a derivative)[7] |

| Symmetry | Cₛ[10] |

Synthesis of Thiazyl Fluoride (NSF)

Thiazyl fluoride can be synthesized through several routes, most commonly involving the fluorination of tetrasulfur tetranitride (S₄N₄).[1][2]

General Synthesis Workflow

The synthesis of thiazyl fluoride from tetrasulfur tetranitride is a key laboratory method. The general workflow involves the reaction of S₄N₄ with a fluorinating agent, followed by purification.

Caption: General workflow for the synthesis of thiazyl fluoride.

Experimental Protocol: Synthesis of Thiazyl Fluoride from Tetrasulfur Tetranitride

This protocol is adapted from established synthetic methods for related thiazyl compounds.[8][11] Caution: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup:

-

A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The outlet of the condenser is connected to a series of cold traps for product collection.

-

All glassware must be thoroughly dried to prevent hydrolysis of the product.[1]

-

-

Reaction:

-

In an inert atmosphere (e.g., nitrogen), the flask is charged with tetrasulfur tetranitride (S₄N₄) dissolved in a dry, inert solvent such as carbon tetrachloride (CCl₄).[11]

-

Silver(II) fluoride (AgF₂) is added to the flask. The mixture is heated to reflux with vigorous stirring.[11]

-

The reaction progress can be monitored by observing the color change of the reaction mixture.

-

-

Product Collection and Purification:

Chemical Reactivity of Thiazyl Fluoride

Thiazyl fluoride is a versatile reagent that undergoes a variety of reactions, including reactions with nucleophiles and electrophiles, as well as cycloaddition and oligomerization reactions.[1]

Reactions with Nucleophiles

Nucleophilic attack on thiazyl fluoride typically occurs at the sulfur atom.[1]

-

Hydrolysis: It reacts violently with water to produce sulfur dioxide, hydrogen fluoride, and ammonia.[1]

-

NSF + 2 H₂O → SO₂ + HF + NH₃

-

-

Reaction with Fluoride Ion: It acts as a fluoride ion acceptor to form the NSF₂⁻ anion.[1]

-

NSF + F⁻ → [NSF₂]⁻

-

Caption: Nucleophilic reactions of thiazyl fluoride.

Reactions with Electrophiles and Lewis Acids

Thiazyl fluoride can react with Lewis acids, which remove the fluoride ion to generate thiazyl salts containing the [N≡S]⁺ cation.[1] It can also act as a ligand in transition metal complexes.

-

Formation of Thiazyl Salts:

-

NSF + BF₃ → [N≡S]⁺[BF₄]⁻

-

-

Coordination Chemistry: It can coordinate to metal centers through the nitrogen atom, as seen in complexes like [Re(CO)₅NSF]⁺.[1]

Oligomerization and Cycloaddition

At room temperature, thiazyl fluoride can undergo cyclic trimerization. It also participates in exothermic cycloaddition reactions with dienes.[1]

-

Trimerization: 3 NSF → (NSF)₃ (1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine)

-

Cycloaddition with Dienes: This reaction provides a route to sulfur-nitrogen containing heterocyclic compounds.

Caption: Oligomerization and cycloaddition reactions of thiazyl fluoride.

Applications in Research and Drug Development

While direct applications of thiazyl fluoride (NSF) in drug development are not widely documented, the closely related thiazyl trifluoride (NSF₃) is gaining significant attention as a versatile synthon in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[5][7] This area of research is highly relevant for drug discovery, chemical biology, and materials science.

Thiazyl Trifluoride (NSF₃) and SuFEx Chemistry

SuFEx chemistry allows for the rapid and efficient synthesis of molecules with a sulfur(VI) core.[5] NSF₃ is being explored as a new "hub" for these reactions, enabling the creation of novel molecular architectures.[6][7] The process involves the substitution of one or more fluoride atoms on the NSF₃ molecule with other functional groups.

Caption: Conceptual workflow of SuFEx reactions using NSF₃.

The resulting thiazyne compounds are being investigated for their potential as covalent inhibitors and chemical probes in biological systems.[5] The ability to create diverse libraries of these molecules efficiently makes them attractive for screening against various biological targets. The development of safe and practical methods for generating and using NSF₃ gas is an active area of research, which may pave the way for its broader application in drug discovery.[7]

Conclusion

Thiazyl fluoride is a highly reactive inorganic compound with a rich and diverse chemistry. While its instability presents handling challenges, its reactivity makes it a valuable precursor for a range of sulfur-nitrogen compounds. The growing interest in the related and more stable thiazyl trifluoride as a building block in SuFEx chemistry highlights the potential of the thiazyl core in modern chemical synthesis and drug discovery. Further research into the controlled reactivity of these compounds is likely to uncover new applications in materials science and medicinal chemistry.

References

- 1. Thiazyl fluoride - Wikipedia [en.wikipedia.org]

- 2. Thiazyl fluoride - Wikiwand [wikiwand.com]

- 3. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Ex situ Generation of Thiazyl Trifluoride (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]

- 9. Thiazyl fluoride [webbook.nist.gov]

- 10. Thiazyl fluoride [webbook.nist.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

The Ascent of a Sixth Valent Sulfur: A Historical Guide to Sulfur(VI) Fluoride Chemistry

A comprehensive overview of the discovery, synthesis, and evolving applications of sulfur(VI) fluoride compounds, tailored for researchers, scientists, and professionals in drug development.

The chemistry of sulfur in its highest oxidation state, +6, when bonded to fluorine, has carved a unique and expanding niche in the scientific landscape. From the initial synthesis of the remarkably inert sulfur hexafluoride (SF₆) to the recent strategic incorporation of sulfur(VI) fluoride moieties into complex bioactive molecules, this area of chemistry has undergone a significant transformation. This guide provides an in-depth exploration of the historical development of sulfur(VI) fluoride chemistry, detailing key discoveries, experimental methodologies, and the ever-broadening scope of its applications.

The Dawn of a New Gas: The Discovery and Synthesis of Sulfur Hexafluoride (SF₆)

The story of sulfur(VI) fluoride chemistry begins with the pioneering work of French chemist Henri Moissan. In 1891, Moissan, who would later receive the Nobel Prize for his isolation of elemental fluorine, was the first to synthesize sulfur hexafluoride. He achieved this by burning sulfur in an atmosphere of fluorine gas. This initial synthesis was a landmark achievement, demonstrating the existence of a hypervalent sulfur compound with remarkable stability.

A decade later, in 1900, Moissan and his colleague Paul Lebeau refined the synthesis, developing a method that allowed for the preparation of pure SF₆. Their improved process involved the direct reaction of sulfur with fluorine, a method that, in principle, is still in use today for industrial-scale production. The exceptional properties of SF₆, particularly its chemical inertness and high dielectric strength, did not go unnoticed. By the 1930s, its potential as a gaseous dielectric material was recognized, leading to its widespread use in high-voltage electrical equipment such as circuit breakers and transformers.

Beyond the Inert: The Emergence of Sulfur(VI) Fluoride Reagents

For many years, the extreme inertness of SF₆ led to the perception that sulfur(VI) fluoride chemistry was limited to this single, unreactive molecule. However, the mid-20th century saw a paradigm shift with the development of new reagents that could harness the unique properties of the S-F bond for synthetic purposes. A pivotal moment in this evolution was the introduction of sulfur tetrafluoride (SF₄) as a fluorinating agent. While SF₄ is a sulfur(IV) compound, its use opened doors to the synthesis of a variety of organofluorine compounds, indirectly stimulating interest in the broader field of sulfur-fluorine chemistry.

The true expansion of sulfur(VI) fluoride chemistry into the realm of organic and medicinal chemistry began with the development of reagents capable of introducing the pentafluorosulfanyl (–SF₅) group. This functional group, often referred to as a "super-trifluoromethyl" group, possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, making it highly attractive for the design of new pharmaceuticals and agrochemicals.

Key Reagents in the Development of Sulfur(VI) Fluoride Chemistry

| Reagent Name | Chemical Formula | Key Discovery/Application |

| Sulfur Hexafluoride | SF₆ | First synthesized by Henri Moissan in 1891. Used as a gaseous dielectric and in various industrial applications. |

| Sulfur Tetrafluoride | SF₄ | Introduced as a versatile fluorinating agent in the mid-20th century, expanding the scope of organofluorine chemistry. |

| Sulfuryl Fluoride | SO₂F₂ | Used as a fumigant and in the synthesis of some sulfur(VI) fluoride compounds. |

| Sulfuryl Fluoride Chloride | SO₂FCl | A reagent used for the introduction of the –SO₂F group. |

| Pentafluorosulfanylamine | SF₅NH₂ | A precursor for the synthesis of various –SF₅ containing compounds. |

| Pentafluorosulfanyl Chloride | SF₅Cl | A key reagent for the electrophilic introduction of the –SF₅ group. |

The Modern Era: Sulfur(VI) Fluorides in Drug Discovery and Beyond

The 21st century has witnessed an explosion of interest in the application of sulfur(VI) fluoride moieties in life sciences. The unique electronic properties and steric profile of groups like –SF₅ and –SO₂F have been shown to significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The development of new and more efficient methods for introducing these groups into complex organic molecules has been a major driver of this progress.

Logical Progression of Sulfur(VI) Fluoride Chemistry

Figure 1: Historical Progression of Sulfur(VI) Fluoride Chemistry

A particularly noteworthy advancement is the development of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" by K. Barry Sharpless and his colleagues. This powerful set of reactions utilizes the robust reactivity of sulfuryl fluoride (SO₂F₂) and related compounds to rapidly and efficiently connect molecules, opening up new avenues for drug discovery, polymer synthesis, and materials science.

Experimental Protocols: Seminal Syntheses

To provide a practical understanding of the chemistry involved, this section details the methodologies for two key historical syntheses.

The Original Synthesis of Sulfur Hexafluoride (Moissan, 1891)

Objective: To prepare sulfur hexafluoride by the direct reaction of sulfur and fluorine.

Materials:

-

Elemental sulfur (powdered)

-

Fluorine gas

-

A reaction vessel (Moissan used a platinum tube)

-

A purification train to remove impurities

Procedure:

-

A sample of powdered sulfur is placed within the reaction vessel.

-

A stream of fluorine gas is passed over the sulfur.

-

The reaction is initiated, often spontaneously, with the combustion of sulfur in the fluorine atmosphere.

-

The gaseous products are passed through a purification train to remove unreacted fluorine and lower sulfur fluorides (e.g., SF₄). This typically involves washing with a solution of potassium hydroxide.

-

The purified sulfur hexafluoride gas is collected, often by condensation at low temperatures.

Reaction: S(s) + 3F₂(g) → SF₆(g)

A Modern Approach to the Synthesis of an Aryl-SF₅ Compound

Objective: To synthesize an aryl-SF₅ compound via the reaction of an aryl precursor with a pentafluorosulfanylating agent.

Materials:

-

An appropriate aromatic starting material (e.g., an aryldiazonium salt)

-

Pentafluorosulfanyl chloride (SF₅Cl)

-

A suitable solvent (e.g., acetonitrile)

-

A radical initiator (e.g., AIBN) or a transition metal catalyst

Procedure:

-

The aromatic starting material is dissolved in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

The pentafluorosulfanylating agent (e.g., SF₅Cl) is added to the reaction mixture.

-

The radical initiator or catalyst is added.

-

The reaction mixture is heated to the desired temperature and stirred for a specified period.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.

Experimental Workflow for Aryl-SF₅ Synthesis

Figure 2: General Workflow for Aryl-SF5 Synthesis

Future Outlook

The historical journey of sulfur(VI) fluoride chemistry from a single, inert gas to a diverse array of reactive and synthetically useful molecules is a testament to the continuous evolution of chemical science. The future of this field is bright, with ongoing research focused on the development of novel sulfur(VI) fluoride-containing reagents, more efficient and selective synthetic methodologies, and the exploration of new applications in areas ranging from materials science to chemical biology. As our understanding of the unique properties of the S-F bond deepens, so too will the impact of sulfur(VI) fluoride chemistry on science and technology.

The Advent of Aminofluorosulfuranes: A Technical Guide to Their Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

The exploration of organofluorine chemistry has been significantly advanced by the development of specialized fluorinating agents. Among these, aminofluorosulfuranes have emerged as a pivotal class of reagents, enabling the selective introduction of fluorine into a wide array of organic molecules. While the term "sulfuramidous fluoride" is not commonly used in contemporary chemical literature, it likely refers to the class of compounds known as dialkylaminosulfur trifluorides and their derivatives. This guide provides an in-depth overview of the discovery and initial synthesis of these foundational reagents, presenting key data, experimental protocols, and reaction pathways to support researchers in the field of drug development and organic synthesis.

Discovery and Early Synthesis of Dialkylaminosulfur Trifluorides

The field of aminofluorosulfuranes was pioneered in the mid-20th century. The first compound in this class, dimethylaminosulfur trifluoride, was synthesized in 1964.[1] This was followed by the landmark preparation of diethylaminosulfur trifluoride (DAST) in 1970, a reagent that has since become a widely used tool in organic synthesis.[1]

The initial and still prevalent method for synthesizing dialkylaminosulfur trifluorides involves the reaction of a dialkylaminotrimethylsilane with sulfur tetrafluoride (SF₄).[1][2][3] This reaction offers a high yield of the desired product, with the primary byproduct being the volatile fluorotrimethylsilane, which is easily removed.[2]

A significant advantage of DAST and its analogs over sulfur tetrafluoride is that they are liquids that can be used in standard glass equipment at atmospheric pressure and moderate temperatures.[4] This contrasts with the gaseous and highly reactive nature of SF₄, which requires specialized handling.

Key Synthetic Protocols

The following sections detail the seminal synthetic methods for producing dialkylaminosulfur trifluorides and related compounds.

General Synthesis of Dialkylaminosulfur Trifluorides

The reaction between a dialkylaminotrimethylsilane and sulfur tetrafluoride is the cornerstone of dialkylaminosulfur trifluoride synthesis.[2][3]

Experimental Protocol: Synthesis of Diethylaminosulfur Trifluoride (DAST) [4]

-

A solution of sulfur tetrafluoride (1.10 moles) in trichlorofluoromethane is cooled to -70°C in an acetone-dry ice bath.[4]

-

A solution of N,N-diethylaminotrimethylsilane (1.00 mole) in trichlorofluoromethane is added dropwise to the stirred sulfur tetrafluoride solution, maintaining the temperature below -60°C.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature.[4]

-

The solvent and the byproduct, fluorotrimethylsilane (b.p. 17°C), are removed by distillation.[4]

-

The residual liquid is then distilled under reduced pressure to yield diethylaminosulfur trifluoride as a light yellow liquid.[4]

This general procedure can be adapted to synthesize other dialkylaminosulfur trifluorides by substituting the corresponding dialkylaminotrimethylsilane.[4]

Logical Relationship of Aminofluorosulfurane Synthesis

Caption: Synthetic pathways to key aminofluorosulfurane reagents.

Synthesis of Bis(dialkylamino)sulfur Difluorides

Further reaction of a dialkylaminosulfur trifluoride with another equivalent of dialkylaminotrimethylsilane yields a bis(dialkylamino)sulfur difluoride.[1][2] These compounds are also effective fluorinating agents.

Synthesis of Aminodifluorosulfinium Salts (XtalFluor Reagents)

More recently, a new class of crystalline and more thermally stable fluorinating agents, aminodifluorosulfinium salts, have been developed.[5] These reagents, such as XtalFluor-E and XtalFluor-M, are prepared by reacting the corresponding dialkylaminosulfur trifluoride with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[5]

Experimental Protocol: Synthesis of Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E) [5]

-

To a solution of diethylaminosulfur trifluoride (62 mmol) in anhydrous 1,2-dichloroethane (150 mL) at room temperature, neat BF₃·THF (62 mmol) is added dropwise under a nitrogen atmosphere. The temperature is maintained below 30°C.[5]

-

The resulting suspension is stirred for an additional 30 minutes.[5]

-

The solid product is collected by filtration under nitrogen, rinsed with diethyl ether, and dried under vacuum to yield colorless crystals of XtalFluor-E.[5]

The advantage of these crystalline reagents is their enhanced stability and ease of handling compared to DAST, which can be explosive upon heating.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of these important fluorinating agents.

Table 1: Synthesis of Dialkylaminosulfur Trifluorides

| Compound | Starting Materials | Solvent | Reaction Temp. (°C) | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSi(CH₃)₃ + SF₄ | CCl₃F | -70 to RT | 81 | 46-47 / 10 | [4] |

| Dimethylaminosulfur Trifluoride | (CH₃)₂NSi(CH₃)₃ + SF₄ | CCl₃F | -70 to RT | High | - | [2] |

| Pyrrolidinosulfur Trifluoride | Pyrrolidino-TMS + SF₄ | CCl₃F | -70 to RT | High | - | [2] |

Table 2: Synthesis of Aminodifluorosulfinium Salts

| Compound | Starting Materials | Solvent | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) | Reference |

| XtalFluor-E | DAST + BF₃·THF | 1,2-Dichloroethane | RT | 85 | 83-85 | [5] |

| XtalFluor-M | Morpho-DAST + BF₃·THF | 1,2-Dichloroethane | RT | - | - | [5] |

Reaction Pathways and Mechanisms

The synthesis of dialkylaminosulfur trifluorides proceeds through a fluoride-silicon exchange reaction. The highly favorable formation of the Si-F bond drives the reaction to completion.

Workflow for the Synthesis of DAST

Caption: Step-by-step workflow for the laboratory synthesis of DAST.

Conclusion

The discovery and development of dialkylaminosulfur trifluorides and their derivatives have provided the scientific community with a versatile and relatively safe set of tools for deoxofluorination reactions. From the initial synthesis of DAST to the more recent development of crystalline aminodifluorosulfinium salts, these reagents have played a crucial role in advancing the synthesis of complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide offer a solid foundation for researchers working with or seeking to synthesize these important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. datapdf.com [datapdf.com]

- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Exploration of Sulfuramidous Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfuramidous fluoride (H₂NSOF) represents a largely unexplored region of chemical space at the intersection of sulfur-nitrogen-fluorine chemistry. While its inherent instability has limited experimental investigation, its structural similarity to key reagents and intermediates in organic and medicinal chemistry warrants a thorough theoretical and computational examination. This technical guide provides a comprehensive framework for the in silico study of this compound, leveraging established computational methodologies and drawing comparisons with the well-characterized analogous molecule, thionyl fluoride (SOF₂). This document outlines proposed computational protocols, presents comparative quantum chemical data, and visualizes the logical workflow for a systematic theoretical investigation. The insights derived from such studies are anticipated to inform future synthetic efforts and potential applications in areas such as drug discovery, where sulfur-containing functional groups play a critical role.

Introduction to this compound

Sulfur-containing compounds are integral to a vast array of chemical and biological processes. The introduction of fluorine and nitrogen moieties to a sulfur center can dramatically alter its electronic properties, reactivity, and metabolic stability. This compound (H₂NSOF) is a simple, yet intriguing, molecule that combines these features. Its potential as a synthetic intermediate or a novel functional group in medicinal chemistry remains untapped, primarily due to a lack of fundamental understanding of its structure, stability, and reactivity.

Computational chemistry offers a powerful and cost-effective avenue to elucidate the intrinsic properties of transient or synthetically challenging molecules like H₂NSOF. By employing high-level ab initio and density functional theory (DFT) methods, we can predict its geometry, vibrational frequencies, thermochemistry, and reaction pathways, thereby providing a solid theoretical foundation for future experimental work.

Proposed Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following workflow is proposed for the comprehensive study of this compound, based on methodologies successfully applied to related sulfur-fluoride compounds.[1][2]

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves determining the equilibrium geometry of H₂NSOF. This is achieved through geometry optimization calculations. Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectrum (e.g., for comparison with potential future experimental infrared or Raman data).

High-Accuracy Single-Point Energy Calculations

To obtain highly accurate energetic data, single-point energy calculations should be performed on the optimized geometries using more sophisticated and computationally intensive methods. The coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for such calculations.[1]

Thermochemical Analysis

The results from the frequency and high-level energy calculations can be used to derive important thermochemical properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These values are critical for predicting the thermodynamic stability and reactivity of H₂NSOF.

Reaction Pathway and Transition State Analysis

To explore the reactivity of this compound, potential reaction pathways (e.g., hydrolysis, reaction with nucleophiles) can be modeled. This involves locating the transition state structures connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations should be performed to verify that the identified transition states correctly link the desired minima.

Comparative Quantum Chemical Data

In the absence of experimental data for H₂NSOF, we present theoretical data for the closely related and experimentally well-characterized molecule, thionyl fluoride (SOF₂), to provide a basis for comparison.[3] The following tables summarize key computational results for SOF₂ obtained at a high level of theory. It is anticipated that similar calculations for H₂NSOF would yield valuable comparative insights.

Table 1: Calculated Geometrical Parameters for Thionyl Fluoride (SOF₂) at the MP2/aug-cc-pVTZ level.

| Parameter | Value |

| S=O Bond Length (Å) | 1.42 |

| S-F Bond Length (Å) | 1.58 |

| O=S-F Bond Angle (°) | 106.2 |

| F-S-F Bond Angle (°) | 92.2 |

Table 2: Calculated Vibrational Frequencies for Thionyl Fluoride (SOF₂).

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 1333 | S=O stretch |

| ν₂ | 808 | sym. S-F stretch |

| ν₃ | 530 | SO₂ bend |

| ν₄ | 747 | asym. S-F stretch |

| ν₅ | 390 | F-S-F bend |

| ν₆ | 410 | out-of-plane bend |

Table 3: Calculated Thermochemical Properties of Thionyl Fluoride (SOF₂). [1]

| Property | Value |

| Proton Affinity (kcal mol⁻¹) | 155.5 ± 3 (CCSD(T)) |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) (kJ/mol) | -715 |

Visualizing the Computational Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the relationships between this compound and related molecules.

Caption: Proposed computational workflow for the theoretical study of this compound.

Caption: Structural relationships between this compound and related S-N-F compounds.

Experimental Protocols: A Theoretical Perspective

While this guide focuses on computational studies, the theoretical results should ultimately guide experimental efforts. Based on the chemistry of related compounds, a plausible synthetic route to H₂NSOF could involve the reaction of thionyl tetrafluoride (SOF₄) with ammonia, or the carefully controlled fluorination of sulfinamide (H₂NS(O)H). The predicted vibrational frequencies in Table 2 for SOF₂ serve as a template for what to look for in the IR or Raman spectra of H₂NSOF, with expected shifts due to the replacement of a fluorine atom with an amino group.

Conclusion and Future Outlook

The theoretical and computational study of this compound offers a proactive approach to understanding a potentially valuable, yet uncharacterized, molecule. The computational framework outlined in this guide provides a clear path for elucidating its fundamental properties. The resulting data will be invaluable for guiding future synthetic endeavors and for assessing its potential as a novel building block in medicinal chemistry and materials science. The synergy between high-level computational predictions and subsequent targeted experimental validation will be key to unlocking the chemistry of this and other novel sulfur-nitrogen-fluorine compounds.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Thionyl Fluoride and Related Aminosulfur Fluorides

For Researchers, Scientists, and Drug Development Professionals

Given the absence of "sulfuramidous fluoride" in scientific literature, this guide focuses on the closely related and well-characterized compound, thionyl fluoride (SOF₂), and the relevant class of aminosulfur fluorides. This pivot allows for a comprehensive overview of the spectroscopic techniques requested, providing a foundational understanding for professionals in drug development and chemical research.

Introduction to Thionyl Fluoride and Aminosulfur Fluorides

Thionyl fluoride (SOF₂) is a colorless gas and a key sulfur oxyfluoride. It serves as a valuable precursor in the synthesis of various fluorinated compounds. Its reactivity, particularly with nucleophiles like amines, leads to the formation of aminosulfur fluorides. These compounds are of interest for their potential applications in synthetic chemistry. Understanding the spectroscopic signatures of these molecules is crucial for their identification, characterization, and the analysis of reaction pathways.

Spectroscopic Analysis of Thionyl Fluoride (SOF₂)

The spectroscopic analysis of thionyl fluoride is well-documented, providing a clear example of how NMR, IR, and MS techniques are applied to characterize sulfur-fluoride compounds.

¹⁹F NMR is a particularly powerful tool for the analysis of fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[1][2]

¹⁹F NMR Data for Thionyl Fluoride:

| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| SOF₂ | Not specified | -72.2 | Singlet |

Reference: CFCl₃ at 0 ppm.

Experimental Protocol for ¹⁹F NMR Spectroscopy: A typical experimental setup for acquiring a ¹⁹F NMR spectrum of a gaseous sample like thionyl fluoride would involve the following steps:

-

Sample Preparation: A specialized NMR tube capable of handling gases is filled with thionyl fluoride gas to an appropriate pressure.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is used.

-

Data Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum, although in the case of SOF₂, there are no protons to couple with. For quantitative analysis, a longer relaxation delay may be necessary.[3]

-

Referencing: The chemical shifts are referenced against an external standard, commonly trichlorofluoromethane (CFCl₃).

IR spectroscopy provides information about the vibrational modes of a molecule and is instrumental in identifying functional groups. The IR spectrum of thionyl fluoride shows characteristic stretching and bending frequencies for the S=O and S-F bonds.[4][5]

Vibrational Frequencies for Thionyl Fluoride:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| S=O stretch (ν₁) | 1333 | Very Strong |

| SF₂ symmetric stretch (ν₂) | 808.2 | Very Strong |

| SF₂ asymmetric stretch (ν₅) | 747.0 | Very Strong |

| OSF deform (ν₃) | 530.4 | Medium |

| OSF deform (ν₆) | 392.5 | Weak |

| SF₂ scissoring (ν₄) | 377.8 | Weak |

Experimental Protocol for Gas-Phase IR Spectroscopy:

-

Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated and then filled with thionyl fluoride gas to a known pressure.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The spectrum of the sample is then measured, and the background is subtracted to obtain the absorbance or transmittance spectrum of the compound. High-resolution spectra can be obtained to resolve rotational-vibrational lines.[4][5]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization Mass Spectrum Data for Thionyl Fluoride:

| m/z | Ion | Relative Intensity |

| 86 | [SOF₂]⁺ (Molecular Ion) | 100% |

| 67 | [SOF]⁺ | High |

| 48 | [SO]⁺ | Moderate |

Data sourced from NIST Chemistry WebBook.[6]

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Gaseous thionyl fluoride is introduced into the ion source of the mass spectrometer from a gas reservoir through a leak valve.

-

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Analysis of Aminosulfur Fluorides

Aminosulfur fluorides, such as dialkylaminosulfur trifluorides (DAST), are synthesized from the reaction of a secondary amine with sulfur tetrafluoride.[7] Their spectroscopic characterization is crucial for confirming their structure and purity.

-

¹⁹F NMR: The ¹⁹F NMR spectra of aminosulfur trifluorides are expected to be more complex than that of thionyl fluoride, showing signals for the different fluorine environments.

-

IR Spectroscopy: The IR spectra would likely show characteristic bands for S-F and C-N bonds, and the absence of the N-H band from the starting secondary amine.

-

Mass Spectrometry: The mass spectra would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of fluorine atoms or the alkylamino group.

Visualizations

Caption: Workflow for the spectroscopic analysis of thionyl fluoride.

Caption: Relationship between spectroscopic data and structural information.

Conclusion

The spectroscopic analysis of thionyl fluoride provides a clear and well-documented case study for the application of NMR, IR, and MS in the characterization of sulfur-fluoride compounds. While the term "this compound" does not correspond to a known substance, the principles outlined here for thionyl fluoride and the broader class of aminosulfur fluorides offer a solid foundation for researchers and professionals in drug development. The detailed experimental protocols and data interpretation workflows serve as a practical guide for the analysis of novel fluorinated molecules.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. biophysics.org [biophysics.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. High-resolution Fourier-transform infrared spectroscopy of the ν2 fundamental band of thionyl fluoride, SOF2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Thionyl fluoride [webbook.nist.gov]

- 7. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of Thiazyl Fluoride and Thiazyl Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the thermodynamic stability and decomposition pathways of two key sulfur-nitrogen-fluorine compounds: thiazyl fluoride (NSF) and thiazyl trifluoride (NSF₃). Due to the likely misnomer in the initial topic, this guide focuses on these two well-characterized compounds, which are central to the chemistry of sulfur-nitrogen-fluorine systems. The information presented herein is intended to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development who may encounter or utilize these reactive species.

Thermodynamic Properties

A thorough understanding of the thermodynamic properties of NSF and NSF₃ is crucial for predicting their behavior and designing safe and efficient experimental protocols. The available quantitative data for these compounds are summarized below.

Thiazyl Fluoride (NSF)

Thiazyl fluoride is a colorless, pungent gas at room temperature.[1][2][3] It is a highly reactive compound that undergoes decomposition, primarily through trimerization. The thermodynamic parameters for NSF are presented in Table 1.

Table 1: Thermodynamic Properties of Thiazyl Fluoride (NSF)

| Property | Value | Units | Reference(s) |

| Molar Mass | 65.07 | g·mol⁻¹ | [1] |

| Boiling Point | 0.4 | °C | [1] |

| Melting Point | -89 | °C | [1] |

| Standard Enthalpy of Formation (ΔHf°) | -95.4 | kJ·mol⁻¹ | [4] |

| Heat of Vaporization (ΔHvap) | 22.8 | kJ·mol⁻¹ | [4] |

| Heat of Fusion (ΔHfus) | 8.3 | kJ·mol⁻¹ | [4] |

Thiazyl Trifluoride (NSF₃)

Thiazyl trifluoride is a stable, colorless gas and an important precursor in the synthesis of other sulfur-nitrogen-fluorine compounds.[5] It is significantly more stable than thiazyl fluoride.[5] Thermodynamic data for NSF₃ are limited, with key available values presented in Table 2.

Table 2: Thermodynamic Properties of Thiazyl Trifluoride (NSF₃)

| Property | Value | Units | Reference(s) |

| Molar Mass | 103.06 | g·mol⁻¹ | [5] |

| Boiling Point | -27.1 | °C | [5] |

| Melting Point | -72.6 | °C | [5] |

Decomposition of Thiazyl Fluoride (NSF)

The primary decomposition pathway for thiazyl fluoride is cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, ((NSF)₃).[1]

Kinetics and Energetics of NSF Trimerization

The trimerization of NSF is reported to occur at room temperature, while other sources indicate thermal decomposition initiates above 200 °C, following first-order kinetics. This discrepancy may be attributable to catalytic effects or differing experimental conditions. The key kinetic and energetic parameters for this reaction are summarized in Table 3.

Table 3: Kinetic and Thermodynamic Parameters for the Trimerization of NSF

| Parameter | Value | Units | Reference(s) |

| Activation Energy (Ea) | 125 | kJ·mol⁻¹ | |

| Enthalpy of Reaction (ΔHr) | -95 | kJ·mol⁻¹ of trimer |

Decomposition Pathway of NSF

The decomposition of thiazyl fluoride can be represented by the following signaling pathway:

Decomposition of Thiazyl Trifluoride (NSF₃)

Thiazyl trifluoride is markedly more stable than its monofluorinated counterpart. It is reported to be unreactive towards many common reagents and only reacts with sodium at elevated temperatures of 400 °C.[5] Computational studies suggest that the unimolecular decomposition of NSF₃ is negligible even at very high temperatures.[6] This high stability limits the available experimental data on its decomposition pathways under typical laboratory conditions.

Experimental Protocols

Detailed experimental protocols for the decomposition of NSF and NSF₃ are not extensively published. However, based on established methods for studying the kinetics of gas-phase reactions, a plausible experimental workflow can be proposed.[7][8][9]

Experimental Workflow for Studying NSF Trimerization

A suitable method for investigating the gas-phase trimerization of NSF would be Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[1][7] This technique allows for the controlled thermal decomposition of the sample followed by the separation and identification of the resulting products.

Methodology:

-

Synthesis and Purification of NSF: Thiazyl fluoride can be synthesized by the fluorination of tetrasulfur tetranitride (S₄N₄) with a suitable fluorinating agent.[1] The product must be carefully purified to remove any impurities that could catalyze its decomposition.

-

Pyrolysis: A known quantity of purified NSF gas is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., in the range of 200-300 °C). The residence time in the pyrolysis chamber is controlled to study the reaction progress.

-

Gas Chromatography (GC): The effluent from the pyrolyzer, containing unreacted NSF and the trimer (NSF)₃, is passed through a GC column. The column separates the components based on their volatility and interaction with the stationary phase.

-

Mass Spectrometry (MS): The separated components from the GC are introduced into a mass spectrometer for identification. The mass spectrum of the trimer would show a molecular ion peak corresponding to its molecular weight, confirming its formation.

-

Kinetic Analysis: By varying the pyrolysis temperature and residence time, and quantifying the relative amounts of NSF and (NSF)₃, the rate constant of the trimerization reaction can be determined at different temperatures. An Arrhenius plot of ln(k) versus 1/T would then yield the activation energy (Ea) for the reaction.

Conclusion

This guide has summarized the current understanding of the thermodynamic stability and decomposition of thiazyl fluoride (NSF) and thiazyl trifluoride (NSF₃). While NSF is known to undergo trimerization at elevated temperatures, NSF₃ exhibits remarkable stability. Significant gaps remain in the thermodynamic data for these compounds, particularly their Gibbs free energies of formation. The provided experimental workflow offers a robust methodology for further investigation into the decomposition kinetics of these important sulfur-nitrogen-fluorine species. Further research is warranted to fill the existing data gaps and to fully elucidate the reaction mechanisms under various conditions.

References

- 1. gossmanforensics.com [gossmanforensics.com]

- 2. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]

- 6. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum Mechanical Calculations on Sulfuramidous Fluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum mechanical calculations to the study of sulfuramidous fluoride derivatives. These compounds, characterized by a central sulfur atom bonded to nitrogen, oxygen, and fluorine, are of growing interest in medicinal chemistry and drug design. Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to elucidate their electronic structure, conformational preferences, and reactivity, thereby guiding the rational design of novel therapeutic agents.

Introduction to Sulfuramidous Fluorides

Sulfur- and fluorine-containing molecules are significant constituents in pharmaceuticals. The unique properties imparted by the sulfur-fluoride bond, such as its stability and reactivity, make sulfonyl fluorides and their derivatives attractive moieties in drug discovery. Sulfuramidous fluorides (a class of N-substituted thionylamines) are structurally related to sulfonyl fluorides and are emerging as important pharmacophores. Understanding their three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting their biological activity and metabolic stability.

Quantum mechanical calculations provide a theoretical framework to investigate these properties at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Computational Methodologies

The accurate theoretical investigation of this compound derivatives relies on robust computational protocols. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for these systems.

Experimental Protocol: DFT Calculations

A typical computational workflow for analyzing a this compound derivative is outlined below. This protocol is based on methodologies commonly employed for studying related sulfur-nitrogen compounds.

-

Initial Structure Generation : The 3D structure of the target this compound derivative is built using molecular modeling software.

-

Conformational Analysis : For flexible molecules, a conformational search is performed to identify low-energy isomers. Different rotational isomers (e.g., syn, gauche, anti) can exist due to rotation around the S-N bond.

-

Geometry Optimization : The geometry of each conformer is optimized to find the minimum energy structure. This is a critical step to obtain accurate molecular properties.

-

Method : Density Functional Theory (DFT).

-

Functional : A hybrid functional such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) is commonly used.

-

Basis Set : A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is recommended for accurate descriptions of molecules containing lone pairs and for calculating electronic properties.

-

-

Vibrational Frequency Calculation : Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.

-

Purpose : To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for validation.

-

-

Electronic Property Calculation : Once the optimized geometry is obtained, various electronic properties are calculated.

-

Properties : These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential (MEP).

-

Software : All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Quantitative Data and Analysis

The following tables summarize representative quantitative data obtained from DFT calculations on model this compound systems. The data is based on calculations for structurally similar molecules, such as the (fluorosulfonyl)(trifluoromethanesulfonyl)imide anion, and serves as a reference for understanding the properties of this class of compounds.

Conformational Isomers

Sulfuramidous fluorides can exist in different stable conformations, primarily due to the rotational barrier around the S-N bond. Theoretical studies on related anions show three low-energy geometries: syn, gauche, and anti, which are separated by less than 3 kJ·mol⁻¹. The relative stability of these conformers is crucial as it can influence receptor binding and biological activity.

Calculated Geometric Parameters

The tables below present typical calculated geometric parameters for a model this compound system. Bond lengths are in angstroms (Å) and angles are in degrees (°).

Table 1: Calculated Bond Lengths (Å)

| Bond | Typical Calculated Length |

|---|---|

| S=O | 1.42 - 1.45 |

| S-F | 1.58 - 1.62 |

| S-N | 1.65 - 1.70 |

| N-R (R=H) | 1.01 - 1.03 |

Table 2: Calculated Bond Angles (°) and Dihedral Angles (°)

| Angle | Typical Calculated Value |

|---|---|

| O=S-F | 106.0 - 108.0 |

| O=S-N | 110.0 - 112.0 |

| F-S-N | 92.0 - 95.0 |

| Dihedral Angle |

| O=S-N-R | ~0 (syn), ~60 (gauche), ~180 (anti) |

Calculated Vibrational Frequencies

Vibrational analysis provides insight into the characteristic motions of the atoms. The calculated frequencies can be used to interpret experimental IR and Raman spectra.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Typical Calculated Frequency Range |

|---|---|

| N-H Stretch | 3300 - 3500 |

| S=O Asymmetric Stretch | 1350 - 1400 |

| S=O Symmetric Stretch | 1150 - 1200 |

| S-N Stretch | 800 - 900 |

| S-F Stretch | 700 - 800 |

Note: Calculated vibrational frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.

Calculated Electronic Properties

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability.

Table 4: Calculated Electronic Properties

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 to -9.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Indicator of chemical stability | 5.0 to 8.5 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |

A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. These parameters are essential in drug design for predicting how a molecule will interact within a biological system.

Conclusion and Future Directions

Quantum mechanical calculations are an indispensable tool for the detailed characterization of this compound derivatives. DFT methods provide reliable predictions of molecular geometries, vibrational spectra, and electronic properties, which are fundamental to understanding their structure-activity relationships. The data and protocols presented in this guide offer a foundation for researchers to conduct their own theoretical investigations, accelerating the discovery and development of new drugs based on this promising chemical scaffold. Future work should focus on building comprehensive libraries of these compounds and correlating computational data with experimental biological assays to develop predictive QSAR models.

Methodological & Application

Application Notes and Protocols: Sulfur(VI) Fluoride Reagents in Organic Synthesis

Introduction

While the term "sulfuramidous fluoride" is not standard in chemical literature, it is likely that researchers encountering this term are interested in the burgeoning field of sulfur(VI) fluoride reagents in organic synthesis. These compounds, characterized by a hypervalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom and a nitrogen or carbon substituent, have become indispensable tools for chemists. Their unique reactivity and stability have led to significant advancements, particularly in the areas of deoxofluorination and covalent ligand development through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This document provides detailed application notes and experimental protocols for key sulfur(VI) fluoride reagents, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Deoxofluorination of Alcohols using N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)

Overview

The conversion of alcohols to alkyl fluorides is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, commercially known as SulfoxFluor, is a crystalline, shelf-stable, and easy-to-handle reagent for the deoxofluorination of a wide range of alcohols.[1][2] It offers high reaction rates and excellent functional group tolerance, often providing superior results compared to traditional reagents like DAST (diethylaminosulfur trifluoride).[3]

Key Advantages of SulfoxFluor:

-

High Reactivity: Reactions are often complete at room temperature in a short time.[1][2]

-

Broad Substrate Scope: Tolerates a wide variety of functional groups.[1]

-

High Selectivity: Exhibits high fluorination-to-elimination selectivity.[1][2]

-

Safety and Stability: A crystalline solid that is easier and safer to handle than reagents like DAST.[1][3]

Reaction Mechanism

The deoxofluorination with SulfoxFluor proceeds via a proposed pathway involving the activation of the alcohol by the reagent, followed by an SN2 displacement with a fluoride ion.

Caption: Proposed deoxofluorination mechanism with SulfoxFluor.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the deoxofluorination of various alcohols using SulfoxFluor.[1]

| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Time (h) |

| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 74 | 0.5 |

| 2 | 2-Phenyl-1-propanol | 1-Fluoro-2-phenylpropane | 85 | 1 |

| 3 | (R)-(-)-Mandelic acid methyl ester | (S)-(+)-Methyl 2-fluoro-2-phenylacetate | 92 | 2 |

| 4 | 1-Adamantanol | 1-Fluoroadamantane | 88 | 12 |

| 5 | Cholesterol | 3β-Fluorocholest-5-ene | 65 | 24 |

Experimental Protocol: General Procedure for Deoxofluorination with SulfoxFluor [1]

-

To a stirred solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., anhydrous acetonitrile or dichloromethane, 0.1 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv).

-

Add N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) (1.2 equiv) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Application Note 2: Synthesis of Sulfonyl Fluorides for SuFEx Chemistry

Overview

Sulfonyl fluorides are key electrophilic partners in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for the construction of covalent linkages in medicinal chemistry, chemical biology, and materials science.[4][5] The synthesis of sulfonyl fluorides from readily available starting materials like sulfonic acids or sulfonamides is therefore of high importance.[6][7][8]

Key Synthetic Routes to Sulfonyl Fluorides:

-

From Sulfonic Acids: Direct conversion using deoxyfluorinating agents.[6][9]

-

From Sulfonamides: Conversion to sulfonyl chlorides followed by in-situ fluorination.[7]

-

From Thiols and Disulfides: Oxidative conversion using electrochemical methods.[4]

Workflow for Sulfonyl Fluoride Synthesis

Caption: Key synthetic routes to sulfonyl fluorides.

Quantitative Data Summary: Synthesis from Sulfonic Acids [9]

The following table summarizes the yields for the synthesis of sulfonyl fluorides from sulfonic acids and their salts using Xtalfluor-E®.

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Methylbenzenesulfonic acid | 4-Methylbenzenesulfonyl fluoride | 94 |

| 2 | Benzenesulfonic acid | Benzenesulfonyl fluoride | 85 |

| 3 | 4-Nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonyl fluoride | 78 |

| 4 | 2-Naphthalenesulfonic acid sodium salt | 2-Naphthalenesulfonyl fluoride | 89 |

| 5 | Methanesulfonic acid | Methanesulfonyl fluoride | 41 |

Experimental Protocol: Synthesis of Sulfonyl Fluorides from Sulfonic Acids using Xtalfluor-E® [9]

-

To a stirred suspension of the sulfonic acid or its sodium salt (1.0 equiv) in anhydrous dichloromethane (0.2 M), add Xtalfluor-E® (1.5 equiv) at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring by TLC or NMR spectroscopy.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonyl fluoride.

Application Note 3: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Overview

SuFEx chemistry, pioneered by K.B. Sharpless, describes the reactions of sulfonyl fluorides (R-SO₂F) and related S(VI)-F containing compounds with nucleophiles.[5][10] This "click" reaction is characterized by its high efficiency, broad scope, and formation of robust covalent linkages. It has found widespread applications in drug discovery, bioconjugation, and polymer science.[11][12]

Core Principles of SuFEx:

-

Reactivity: The S-F bond is relatively inert but can be activated by appropriate catalysts or conditions to react with nucleophiles.

-

Selectivity: The reaction is highly selective for S(VI)-F electrophiles, minimizing side reactions.

-

Robust Linkage: The resulting sulfonate or sulfonamide linkage is exceptionally stable.

SuFEx Reaction Pathway

Caption: Generalized scheme for a SuFEx reaction.

Experimental Protocol: General Procedure for Bifluoride-Catalyzed SuFEx with Phenols [11]

-

To a solution of the sulfonyl fluoride (1.0 equiv) and the phenol (1.2 equiv) in a suitable solvent (e.g., N,N-dimethylformamide, 0.5 M), add a catalytic amount of a bifluoride salt (e.g., potassium bifluoride, KHF₂, 0.1 equiv).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired aryl sulfonate product.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Sulfonyl Fluorides from Sulfonamides | Semantic Scholar [semanticscholar.org]

- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 11. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Handling Sulfuramidous Fluoride and Related Compounds

Disclaimer: The term "sulfuramidous fluoride" does not correspond to a standard or commonly recognized chemical name. This document provides safety protocols based on the potential hazards of a molecule containing sulfur, an amide (or related nitrogen linkage), and a fluoride group. The information herein is synthesized from safety data for structurally related and more well-documented compounds, such as sulfamoyl fluorides, aminofluorosulfuranes, and sulfonyl fluorides.[1][2][3] Researchers must conduct a thorough risk assessment for their specific molecule of interest, considering its unique reactivity and toxicological properties.

Hazard Identification and Risk Assessment

Sulfur-amide-fluoride compounds are potentially hazardous due to the combined risks associated with their constituent functional groups. The high reactivity of the sulfur-fluorine bond, coupled with the biological activity often seen in sulfonamides, necessitates stringent safety measures.[4][5]

Potential Hazards:

-

Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] Early symptoms of overexposure may include respiratory irritation and central nervous system depression.[7]

-

Corrosivity: Many sulfur-fluoride compounds are corrosive and can cause severe skin burns and eye damage.[1][6]

-

Reactivity: The sulfur-fluorine bond is strong but can be reactive, especially towards nucleophiles.[4] Some related compounds react violently with water.

-

Decomposition: Thermal decomposition may release highly toxic and corrosive gases such as hydrogen fluoride and sulfur oxides.[7][8]

Quantitative Data for Related Compounds

The following table summarizes key quantitative safety data for related sulfur-fluoride compounds. These values should be used as a reference for risk assessment.

| Compound | CAS Number | Molecular Formula | Exposure Limits (TWA) | IDLH (Immediately Dangerous to Life or Health) |

| Sulfuryl Fluoride | 2699-79-8 | SO₂F₂ | 5 ppm[9][10] | 200 ppm |

| Sulfamoyl fluoride | 14986-54-0 | H₂NSO₂F | Not Established | Not Established |

| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | (C₂H₅)₂NSF₃ | Not Established | Not Established |

TWA: Time-Weighted Average for an 8-hour workday.

Engineering Controls

-

Fume Hood: All work with this compound and related compounds must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

-

Emergency Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult a glove compatibility chart for the specific compound being handled.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fumes.[10]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

-

Respiratory Protection: For operations with a high potential for aerosol generation or in the event of a ventilation failure, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[11]

Safe Handling Procedures

-

Training: All personnel must be trained on the specific hazards and handling procedures for these compounds before commencing work.[11]

-

Small Quantities: Whenever possible, work with the smallest practical quantities of the material.

-

Inert Atmosphere: For compounds that are sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8][11]

-

Transportation: When transporting within the laboratory, use secondary containment to prevent spills.

Storage Requirements

-

Containers: Store in a tightly sealed, properly labeled container made of a compatible material.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

-

Segregation: Do not store with food or feedstuffs.[10]

Spill and Emergency Procedures

-

Evacuation: In case of a significant spill, evacuate the area immediately.

-

Ventilation: Ensure the area is well-ventilated to disperse any vapors.

-

Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing compounds.

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

Waste Disposal

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations.

-

Containers: Collect waste in a designated, labeled, and sealed container.

-

Contaminated Materials: All PPE and materials used for spill cleanup that have come into contact with the compound should be disposed of as hazardous waste.

Experimental Protocols

Hypothetical Synthesis of a Sulfonamide from a "this compound" Derivative

This protocol describes a general procedure for the reaction of a hypothetical sulfur-amide-fluoride compound with an amine to form a sulfonamide. This is based on known procedures for the synthesis of sulfonamides from sulfonyl fluorides.[4][5][12]

Materials:

-

Hypothetical this compound (e.g., N-aryl-sulfamoyl fluoride)

-

Primary or Secondary Amine

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF)

-

Tertiary amine base (e.g., triethylamine, DIPEA)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.

-

In the fume hood, charge the flask with the hypothetical this compound (1.0 eq) and the anhydrous aprotic solvent.

-

-

Reaction:

-

Add the primary or secondary amine (1.1 eq) to the stirred solution.

-

Add the tertiary amine base (1.2 eq) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

-

Characterization:

-

Characterize the final product by standard analytical methods (e.g., NMR, IR, Mass Spectrometry).

-

Visualizations

Caption: Workflow for Safe Handling of Hazardous Sulfur-Fluoride Compounds.

References

- 1. angenechemical.com [angenechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. theballlab.com [theballlab.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. labelsds.com [labelsds.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]

- 10. Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI [echemi.com]

- 11. nj.gov [nj.gov]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Application Notes and Protocols for Sulfuramidous Fluoride-Mediated Reactions

For Researchers, Scientists, and Drug Development Professionals

These notes provide an overview and detailed protocols for the application of sulfuramidous fluoride derivatives in chemical synthesis and drug discovery. The focus is on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.

Introduction

Sulfuramidous fluorides, particularly sulfonimidoyl fluorides and sulfuramidimidoyl fluorides (SAFs), are emerging as versatile reagents and building blocks in organic synthesis and chemical biology. Their unique reactivity, governed by the Sulfur(VI) Fluoride Exchange (SuFEx) principle, allows for the creation of robust covalent bonds under mild conditions. This has led to their use in late-stage functionalization of complex molecules and in the discovery of novel covalent inhibitors for therapeutic targets.[1][2]

The SuFEx reaction involves the exchange of a fluoride atom at a hexavalent sulfur center with a nucleophile.[3] This process is highly efficient and selective, making it a valuable tool in drug discovery and materials science.[4][5]

I. Synthesis of Sulfuramidous Fluorides

The synthesis of sulfuramidous fluorides can be achieved through various methods. A common approach involves a two-step process starting from a primary amine.[6]

A. General Synthesis of Sulfonimidoyl Fluorides

A novel route to sulfonimidoyl fluorides starts from solid, bench-stable N-Boc-sulfinamide salt building blocks.[7] Treatment of these salts with an electrophilic fluorinating agent like Selectfluor® yields the corresponding sulfonimidoyl fluoride.[7]

Experimental Protocol: Synthesis of (R)-4-methyl-N-(tert-butoxycarbonyl)benzenesulfonimidoyl fluoride [7]

-

To a solution of the sodium salt of (S)-N-Boc-p-toluenesulfinamide (1.0 equiv) in a suitable organic solvent, add Selectfluor® (1.1 equiv).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonimidoyl fluoride.

B. General Synthesis of Sulfuramidimidoyl Fluorides (SAFs)

SAFs are typically prepared in a two-step sequence. First, a primary amine is reacted with thionyl tetrafluoride (SOF₄) to generate an iminosulfur oxydifluoride intermediate. This intermediate is then reacted with a secondary amine to yield the final SAF product.[6]

Experimental Protocol: General Synthesis of a Sulfuramidimidoyl Fluoride (SAF) [6]

Step 1: Synthesis of the Iminosulfur Oxydifluoride Intermediate

-

In a fume hood, dissolve the primary amine (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add an organic base (2.0 equiv, e.g., triethylamine or diisopropylethylamine).

-

Cool the solution to 0 °C.

-

Slowly bubble thionyl tetrafluoride (SOF₄) gas (1.0-1.2 equiv) through the solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

The formation of the iminosulfur oxydifluoride can be monitored by ¹⁹F NMR spectroscopy.

Step 2: Synthesis of the Sulfuramidimidoyl Fluoride (SAF)

-

To the solution containing the crude iminosulfur oxydifluoride, add a secondary amine (1.0 equiv) and an organic base (1.0 equiv).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the pure SAF.

Logical Workflow for SAF Synthesis

References

- 1. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonyl Fluorides in Chemical Biology and Drug Discovery [sigmaaldrich.com]

- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Sulfuramidous Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction